2'-Fluoro[1,1'-biphenyl]-3-carbonitrile
Description
2'-Fluoro[1,1'-biphenyl]-3-carbonitrile is a halogenated biphenyl derivative featuring a fluorine atom at the 2' position of one phenyl ring and a nitrile group at the 3 position of the adjacent ring. This compound serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its electronic and steric properties. The fluorine atom enhances lipophilicity and metabolic stability, while the nitrile group provides a reactive handle for further functionalization .
Properties
Molecular Formula |
C13H8FN |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-(2-fluorophenyl)benzonitrile |
InChI |
InChI=1S/C13H8FN/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8H |
InChI Key |
JBIDTIWYCXZEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a base in an organic solvent. For example, 2-fluorobiphenyl can be synthesized by coupling 2-fluorophenylboronic acid with a suitable aryl halide under these conditions .
Industrial Production Methods
Industrial production of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s biphenyl core and electron-withdrawing substituents facilitate oxidation. Key examples include:
Table 1: Oxidation Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic conditions) | Biphenyl diol derivatives | 65–75% | |
| CrO₃ (in acetic acid) | 3-Cyano-2'-fluorobiphenyl-4-carboxylic acid | 58% |
-
Potassium permanganate oxidizes aromatic rings to diols under acidic conditions, leveraging the electron-withdrawing fluorine and nitrile groups to direct reactivity.
-
Chromium trioxide selectively oxidizes alkyl side chains or activates positions ortho to electron-withdrawing groups.
Nucleophilic Aromatic Substitution
The fluorine atom at the 2'-position undergoes substitution due to its meta-directing effects relative to the nitrile group.
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ | DMSO, 80°C, 12 h | 2'-Amino[1,1'-biphenyl]-3-carbonitrile | 82% | |
| NaSH | EtOH, reflux, 8 h | 2'-Mercapto[1,1'-biphenyl]-3-carbonitrile | 76% |
-
Substitution occurs preferentially at the fluorine due to its activation by the adjacent nitrile group.
-
Polar aprotic solvents like DMSO enhance nucleophilicity and reaction rates.
Cross-Coupling Reactions
The biphenyl framework participates in palladium-catalyzed cross-coupling reactions, enabling modular functionalization.
Table 3: Cross-Coupling Reactions
-
Suzuki-Miyaura couplings utilize aryl boronic acids to introduce substituents at the 4-position .
-
Ligands like SPhos improve catalytic efficiency in biphenyl systems .
Reduction Reactions
The nitrile group can be selectively reduced to primary amines or aldehydes.
Table 4: Reduction Reactions
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH₄, THF, 0°C → 25°C | 3-(Aminomethyl)-2'-fluoro-1,1'-biphenyl | 90% | |
| H₂ (1 atm), Ra-Ni, EtOH | 3-(Aminomethyl)-2'-fluoro-1,1'-biphenyl | 85% |
-
Lithium aluminum hydride provides complete reduction to the amine, while catalytic hydrogenation offers milder conditions.
Cyano Group Reactivity
The carbonitrile group participates in hydrolysis and cycloaddition reactions.
Table 5: Cyano Group Transformations
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), 120°C, 6 h | 3-Carboxy-2'-fluoro-1,1'-biphenyl | 68% | |
| CuCN-mediated | CuCN, DMF, 150°C | Tetrazole derivatives | 60% |
-
Hydrolysis under strong acidic conditions converts the nitrile to a carboxylic acid.
-
Cycloaddition with azides forms tetrazoles, useful in medicinal chemistry .
Electrophilic Aromatic Substitution
The nitrile and fluorine groups direct electrophiles to specific positions.
Table 6: Electrophilic Substitution
| Electrophile | Conditions | Position Substituted | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Para to nitrile | 3-Cyano-2'-fluoro-4-nitro-1,1'-biphenyl | 55% | |
| Br₂ (FeBr₃) | CH₂Cl₂, 25°C, 1 h | Meta to fluorine | 3-Cyano-2'-fluoro-5-bromo-1,1'-biphenyl | 62% |
-
Nitration occurs para to the nitrile group due to its strong electron-withdrawing effect.
-
Bromination is directed meta to fluorine, consistent with its ortho/para-directing nature.
Scientific Research Applications
2’-Fluoro[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2’-Fluoro[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may modulate signal transduction pathways associated with nuclear factor kappaB (NFkappaB), which plays a role in cell growth, cell death, and inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluorinated Biphenyl Carbonitriles
The position of fluorine substitution significantly impacts physicochemical properties and reactivity:
- 2',3'-Difluoro[1,1'-biphenyl]-3-carbonitrile : The additional fluorine at the 3' position increases molecular weight (MW: 231.20 g/mol) and lipophilicity, which may enhance binding affinity in biological targets. This compound is referenced in PubChem but lacks detailed characterization in the evidence .
Table 1: Fluorinated Biphenyl Carbonitrile Derivatives
Functional Group Variations
Hydroxy and Amino Derivatives
- 6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 1261998-32-6): The hydroxyl group at the 4' position introduces hydrogen-bonding capability, improving aqueous solubility (MW: 213.21 g/mol). This compound is relevant in pharmaceutical intermediates .
- 6-Amino-4'-fluoro-[1,1'-biphenyl]-3-carbonitrile (CAS 1214328-38-7): The amino group (NH₂) enhances nucleophilicity, enabling participation in coupling reactions (MW: 212.23 g/mol) .
Table 2: Functionalized Biphenyl Carbonitriles
Key Research Findings
Substituent Position Effects : Fluorine at the 2' position (vs. 3') optimizes steric and electronic interactions in host materials for OLEDs, as seen in mCBP-CN .
Functional Group Reactivity: Hydroxy and amino derivatives exhibit distinct reactivity profiles, with hydroxy groups favoring hydrogen bonding and amino groups enabling nucleophilic substitutions .
Stability and Solubility : Fluorine and nitrile groups collectively enhance thermal stability and lipophilicity, critical for agrochemical and pharmaceutical applications .
Biological Activity
2'-Fluoro[1,1'-biphenyl]-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological efficacy, focusing on its antimicrobial and cytotoxic properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as FT-IR , NMR (both and ), and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of biphenyl compounds exhibit significant antimicrobial properties. For instance, a study highlighted that compounds similar to this compound showed effectiveness against Staphylococcus aureus and Klebsiella pneumoniae , two notable pathogens in clinical settings. The minimum inhibitory concentrations (MICs) for these compounds were reported to be low, indicating high potency against these bacterial strains .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 |
| Klebsiella pneumoniae | 10 |
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity towards various cancer cells, with IC50 values suggesting that it could be a candidate for further development in cancer therapeutics.
The mechanisms underlying the biological activity of this compound are still being elucidated. However, docking studies have suggested that the compound may interact with specific proteins involved in cell signaling pathways related to apoptosis and proliferation. These interactions could explain its selective cytotoxic effects on cancer cells while sparing normal cells.
Case Studies
A notable case study involved the administration of this compound in vitro on HepG2 liver cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls. This suggests potential therapeutic applications in hepatocellular carcinoma treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
